[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, also known as cholesteryl docosahexaenoate, is a cholesterol ester in which the acyl group contains 22 carbons and 6 double bonds. This compound is a significant component of plasma lipoproteins and plays a crucial role in lipid metabolism and transport. Cholesteryl esters are formed by the esterification of cholesterol with fatty acids, and they serve as a storage form of cholesterol in cells and lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl esters typically involves the esterification of cholesterol with fatty acids. One common method is the enzymatic esterification using acyl-CoA:cholesterol acyltransferase (ACAT) or lecithin-cholesterol acyltransferase (LCAT). These enzymes catalyze the transfer of fatty acids from acyl-CoA or phosphatidylcholine to the hydroxyl group of cholesterol .
Industrial Production Methods: Industrial production of cholesteryl esters often involves chemical synthesis methods. A simple and convenient procedure for the synthesis of cholesteryl esters of long-chain saturated and unsaturated fatty acids has been developed. This method involves the reaction of cholesterol with fatty acid chlorides in the presence of a base, such as pyridine, to form the ester .
Chemical Reactions Analysis
Types of Reactions: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Oxidation of cholesteryl esters can lead to the formation of oxidized cholesteryl esters, which have different biological activities compared to their non-oxidized counterparts .
Common Reagents and Conditions:
Oxidation: Oxidation can be carried out using oxidizing agents such as hydrogen peroxide or lipoxygenases.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include oxidized cholesteryl esters, free cholesterol, and fatty acids .
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:
Chemistry: It is used to study lipid metabolism and the role of cholesteryl esters in lipid transport and storage.
Biology: Research on cholesteryl esters helps in understanding their role in cellular processes and their impact on diseases such as atherosclerosis.
Medicine: Cholesteryl esters are studied for their potential as biomarkers for cardiovascular diseases and other metabolic disorders.
Industry: They are used in the formulation of lipid-based drug delivery systems and in the cosmetic industry for their emollient properties
Mechanism of Action
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects primarily through its role in lipid metabolism. It is involved in the transport of cholesterol between lipoproteins and cells. The esterification of cholesterol to form cholesteryl esters reduces the cytotoxicity of free cholesterol and facilitates its storage and transport. Cholesteryl ester transfer protein (CETP) plays a key role in mediating the transfer of cholesteryl esters between lipoproteins, which is crucial for maintaining cholesterol homeostasis .
Comparison with Similar Compounds
- Cholesteryl linoleate (CE 18:2)
- Cholesteryl arachidonate (CE 20:4)
- Cholesteryl oleate (CE 18:1)
Comparison: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its high degree of unsaturation, with six double bonds in the fatty acid chain. This high unsaturation makes it more susceptible to oxidation compared to other cholesteryl esters. The presence of docosahexaenoic acid (DHA) in its structure also imparts distinct biological activities, making it a valuable compound for research in lipid metabolism and cardiovascular health .
Properties
Molecular Formula |
C49H76O2 |
---|---|
Molecular Weight |
697.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |
InChI Key |
VOEVEGPMRIYYKC-HNJOWPRISA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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